molecular formula C9H9NO4 B8734953 Benzo[d][1,3]dioxol-5-ylglycine

Benzo[d][1,3]dioxol-5-ylglycine

Cat. No.: B8734953
M. Wt: 195.17 g/mol
InChI Key: UBQVWUJLVYTCIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[d][1,3]dioxol-5-ylglycine is an organic compound that features a benzo[1,3]dioxole ring structure attached to an amino acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d][1,3]dioxol-5-ylglycine typically involves the reaction of benzo[1,3]dioxole derivatives with amino acetic acid under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzo[d][1,3]dioxol-5-ylglycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for arylation, hydrogen gas for hydrogenation, and various oxidizing and reducing agents depending on the desired reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzo[1,3]dioxole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Benzo[d][1,3]dioxol-5-ylglycine has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzo[d][1,3]dioxol-5-ylglycine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[d][1,3]dioxol-5-ylglycine is unique due to its specific combination of the benzo[1,3]dioxole ring with an amino acetic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-ylamino)acetic acid

InChI

InChI=1S/C9H9NO4/c11-9(12)4-10-6-1-2-7-8(3-6)14-5-13-7/h1-3,10H,4-5H2,(H,11,12)

InChI Key

UBQVWUJLVYTCIT-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of compound (Benzo[1,3]dioxol-5-ylamino)-acetic acid ethyl ester in methanol was added lithium hydroxide (1.2 eq.) and stirred for overnight. Reaction mixture was then concentrated and neutralized to afford (Benzo[1,3]dioxol-5-ylamino)-acetic acid.
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